4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-[(naphthalen-1-yl)methyl]piperazine-1-carboxamide
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Description
4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-[(naphthalen-1-yl)methyl]piperazine-1-carboxamide is a useful research compound. Its molecular formula is C21H22N8O and its molecular weight is 402.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 402.19165736 g/mol and the complexity rating of the compound is 598. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of the compound VU0632986-1 or F5065-0035 are currently unknown. The compound belongs to the class of 1,2,3-triazolo[4,5-d]pyrimidines . Compounds in this class have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . .
Mode of Action
Triazolopyrimidines, in general, are known to interact with various enzymes and receptors due to their ability to form specific interactions . These interactions can lead to changes in the function of the target, which can result in therapeutic effects.
Biochemical Pathways
Without specific target information, it’s challenging to summarize the exact biochemical pathways affected by VU0632986-1 or F5065-0035. Based on the known activities of similar compounds, it’s possible that this compound could affect a variety of biochemical pathways related to its pharmacological activities .
Result of Action
Based on the known pharmacological activities of similar compounds, it’s possible that this compound could have various effects at the molecular and cellular levels, such as inhibiting enzyme activity, modulating receptor function, or affecting cell signaling pathways .
Biochemical Analysis
Biochemical Properties
4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-[(naphthalen-1-yl)methyl]piperazine-1-carboxamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, thereby inhibiting the kinase activity and leading to cell cycle arrest . Additionally, it interacts with other proteins involved in cell signaling pathways, contributing to its potential therapeutic effects.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, the compound induces apoptosis by activating caspase pathways and inhibiting anti-apoptotic proteins . It also affects gene expression by modulating transcription factors and epigenetic regulators, leading to changes in the expression of genes involved in cell proliferation and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of CDK2, inhibiting its kinase activity and preventing phosphorylation of downstream targets . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. The compound also interacts with other biomolecules, such as transcription factors and epigenetic regulators, altering their activity and leading to changes in gene expression . These molecular interactions contribute to the compound’s therapeutic potential in cancer treatment.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on CDK2 and other targets, leading to sustained cell cycle arrest and apoptosis in cancer cells . Prolonged exposure to the compound may result in adaptive cellular responses, such as upregulation of drug efflux pumps and activation of compensatory signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits CDK2 activity and induces apoptosis in cancer cells without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic effects, while doses above this threshold may lead to adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites may retain some of the biological activity of the parent compound or be further metabolized to inactive forms . The compound also affects metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and cellular energy balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound accumulates in specific cellular compartments, such as the nucleus and mitochondria, where it exerts its biological effects . Its distribution within tissues is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of efflux pumps .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the nucleus, where it interacts with transcription factors and epigenetic regulators to modulate gene expression . It also localizes to the mitochondria, where it influences mitochondrial function and induces apoptosis . Targeting signals and post-translational modifications may direct the compound to specific subcellular compartments, enhancing its therapeutic potential .
Properties
IUPAC Name |
4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)-N-(naphthalen-1-ylmethyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N8O/c1-27-19-18(25-26-27)20(24-14-23-19)28-9-11-29(12-10-28)21(30)22-13-16-7-4-6-15-5-2-3-8-17(15)16/h2-8,14H,9-13H2,1H3,(H,22,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSGOHULFFSXJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)NCC4=CC=CC5=CC=CC=C54)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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